molecular formula C16H17BrO B8203090 1-(Benzyloxy)-2-bromo-4-isopropylbenzene

1-(Benzyloxy)-2-bromo-4-isopropylbenzene

Cat. No.: B8203090
M. Wt: 305.21 g/mol
InChI Key: SOPKXJBJCBUQDW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-isopropylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom, a phenylmethoxy group, and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-bromo-4-isopropylbenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 1-phenylmethoxy-4-propan-2-ylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-bromo-4-isopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-1-phenylmethoxy-4-propan-2-ylbenzene, while oxidation with potassium permanganate can produce 2-bromo-1-phenylmethoxy-4-propan-2-ylbenzaldehyde .

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-2-bromo-4-isopropylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylmethoxy group can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-2-bromo-4-isopropylbenzene is unique due to the presence of both a bromine atom and a phenylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, which can be exploited in various applications .

Properties

IUPAC Name

2-bromo-1-phenylmethoxy-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-8-9-16(15(17)10-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPKXJBJCBUQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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